molecular formula C9H13F2NOS B2775323 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine CAS No. 2329291-09-8

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine

Cat. No.: B2775323
CAS No.: 2329291-09-8
M. Wt: 221.27
InChI Key: OSYDSULDNYRXHM-UHFFFAOYSA-N
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Description

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound strategically incorporates two privileged structural motifs: the 3,3-difluorocyclobutane ring and the thiomorpholine heterocycle. The 3,3-difluorocyclobutane group is a well-established bioisostere, serving as a conformationally restricted and metabolically stable surrogate for carbonyl groups or other functional units; this modification is known to improve the physicochemical properties of drug-like molecules, such as enhancing membrane permeability and metabolic stability . The thiomorpholine core is a saturated six-membered ring containing nitrogen and sulfur heteroatoms, a scaffold recognized for its versatility and presence in compounds with a wide range of biological activities . Researchers can leverage this compound as a key intermediate in the synthesis of more complex target molecules. The carbonyl group linking the two rings provides a synthetic handle for further derivatization, for instance, through reduction to an alcohol or conversion to an amine. The nitrogen atom within the thiomorpholine ring can also be functionalized, allowing for the creation of a diverse array of analogs. Thiomorpholine derivatives have demonstrated significant research value across various therapeutic areas. Literature indicates that this scaffold is found in compounds investigated for antibacterial , antitubercular , anticancer , and antidiabetic applications (e.g., as dipeptidyl peptidase IV (DPP-IV) inhibitors) . The incorporation of the 3,3-difluorocyclobutane unit can be used to fine-tune the lipophilicity and conformational geometry of lead compounds, potentially leading to improved potency and pharmacological profiles . This makes this compound a highly valuable reagent for constructing novel chemical entities aimed at hit-to-lead optimization and addressing challenging biological targets in oncology, infectious diseases, and metabolic disorders. This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(3,3-difluorocyclobutyl)-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2NOS/c10-9(11)5-7(6-9)8(13)12-1-3-14-4-2-12/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDSULDNYRXHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2CC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine typically involves the introduction of fluorine atoms into a cyclobutyl ring, followed by the attachment of a thiomorpholine moiety. One common method involves the cyclopropanation of a suitable precursor, followed by fluorination and subsequent functional group transformations to introduce the thiomorpholine ring. Reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistent quality and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of reduced thiomorpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated cyclobutyl ring, with common reagents including sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be performed in aqueous or organic solvents under controlled temperatures, while reduction reactions often require anhydrous conditions and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiomorpholine derivatives, and substituted cyclobutyl compounds. These products can be further utilized in various applications, including drug development and material science.

Mechanism of Action

The mechanism of action of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine involves its interaction with specific molecular targets and pathways. The fluorinated cyclobutyl ring can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The thiomorpholine moiety can further enhance these interactions by providing additional binding sites and stabilizing the compound’s conformation . These interactions can result in the regulation of various cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine lies in its combination of a fluorinated cyclobutyl ring and a thiomorpholine moiety This combination imparts unique physicochemical properties, including enhanced stability, reactivity, and biological activity

Biological Activity

4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a thiomorpholine ring attached to a difluorocyclobutanecarbonyl group. Its molecular formula is C9_{9}H10_{10}F2_{2}N1_{1}O1_{1}S1_{1}, indicating the presence of fluorine and sulfur, which are known to influence biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to various receptors, influencing signal transduction pathways that regulate physiological responses.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound's structure may enhance its ability to penetrate microbial membranes.
  • Anticancer Properties : Investigations into its cytotoxic effects on cancer cell lines have shown promise, suggesting that it may induce apoptosis or inhibit proliferation in malignant cells.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of metabolic enzymes

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antimicrobial Efficacy Study :
    • Objective : To assess the compound's effectiveness against Gram-positive and Gram-negative bacteria.
    • Methodology : In vitro testing using agar diffusion methods.
    • Findings : Demonstrated significant inhibition zones compared to controls, indicating strong antibacterial properties.
  • Cytotoxicity Assay :
    • Objective : To evaluate the anticancer potential on human cancer cell lines.
    • Methodology : MTT assay was used to measure cell viability post-treatment.
    • Findings : The compound showed a dose-dependent reduction in cell viability in multiple cancer types, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,3-Difluorocyclobutanecarbonyl)thiomorpholine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution or coupling reactions between 3,3-difluorocyclobutanecarbonyl chloride and thiomorpholine. Acidic or basic conditions (e.g., using HCl or K₂CO₃) facilitate carbonyl linkage formation by activating the carbonyl group or deprotonating the amine . Solvent choice (e.g., dichloromethane for non-polar environments or 1-butanol for polar protic conditions) impacts reaction kinetics and purity. Yield optimization requires controlled temperature (40–80°C) and inert atmospheres to prevent side reactions like hydrolysis.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., thiomorpholine ring protons at δ 2.8–3.5 ppm and cyclobutane CF₂ groups at δ 4.5–5.0 ppm) and carbon backbone .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1750 cm⁻¹ and thiomorpholine C-S bonds at ~600–700 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂F₂NOS: calc. 244.06, observed 244.05) .

Advanced Research Questions

Q. How does the difluorocyclobutane moiety influence the electronic configuration and reactivity of the thiomorpholine core?

  • Methodology : The electron-withdrawing CF₂ group induces ring strain in the cyclobutane, increasing electrophilicity of the carbonyl carbon. Computational studies (DFT or molecular orbital analysis) reveal enhanced polarization of the thiomorpholine sulfur, altering nucleophilic reactivity. This impacts binding interactions with biological targets (e.g., enzymes or receptors) by modifying charge distribution and steric accessibility .

Q. What strategies are recommended for resolving discrepancies in reported biological activity data involving this compound?

  • Methodology :

  • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolic Stability Testing : Use liver microsomes to assess if metabolic degradation alters activity .
  • Binding Affinity Replication : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can confirm target interactions independently .

Q. What in silico approaches are suitable for predicting the binding affinity of this compound with biological targets?

  • Methodology :

  • Molecular Docking (AutoDock Vina, Glide) : Simulate ligand-receptor interactions using crystal structures (e.g., PDB entries) to identify key binding residues.
  • Molecular Dynamics (GROMACS) : Assess stability of ligand-target complexes under physiological conditions (e.g., solvation, temperature).
  • QSAR Modeling : Corrogate substituent effects (e.g., fluorine position) with activity data to design analogs .

Data Analysis & Contradiction Resolution

Q. How can researchers address contradictions in synthetic yield data across different studies?

  • Methodology :

  • Reaction Parameter Screening : Use design of experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading).
  • Purity Validation : Compare HPLC retention times (C18 column, acetonitrile/water gradient) with reference standards .
  • Side-Product Analysis : LC-MS or GC-MS to detect byproducts (e.g., hydrolyzed carbonyl intermediates) .

Q. What protocols ensure the compound's stability during long-term storage for biological assays?

  • Methodology :

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent hydrolysis.
  • Solvent Selection : Use anhydrous DMSO for stock solutions (tested for ≤6 months via NMR stability checks).
  • Light Protection : Amber vials to prevent photodegradation of the thiomorpholine sulfur .

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